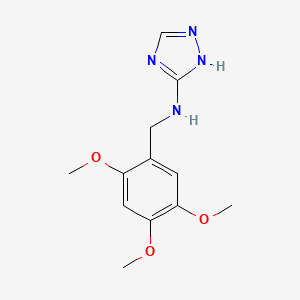

![molecular formula C10H11N5S B5503170 5-乙基-4-[(2-吡啶亚甲基)氨基]-4H-1,2,4-三唑-3-硫醇](/img/structure/B5503170.png)

5-乙基-4-[(2-吡啶亚甲基)氨基]-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of derivatives related to 5-ethyl-4-[(2-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions starting from isonicotinic acid hydrazide or similar precursors. For example, 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol was obtained from the reaction of isonicotinic acid hydrazide with carbon disulfide in basic media, which upon further reaction steps, can lead to the formation of triazole derivatives (Bayrak et al., 2009).

Molecular Structure Analysis

The molecular structure of related 1,2,4-triazole derivatives has been characterized by various spectroscopic methods including single crystal X-ray analysis. This structural characterization provides insights into the stability of tautomers and their photophysical properties. For instance, the most stable tautomer of a similar compound, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, was determined using thermodynamic calculations and characterized for its luminescent and nonlinear optical properties (Nadeem et al., 2017).

Chemical Reactions and Properties

The chemical reactivity and properties of 1,2,4-triazole derivatives are influenced by their functional groups and molecular structure. For example, Schiff base derivatives of 4-amino-1,2,4-triazole, when reacted with various aromatic aldehydes and other reagents, exhibit a range of chemical properties and potential pharmacological actions (Pitucha et al., 2004).

科学研究应用

合成和抗菌活性

该化合物通过一系列反应合成,起始原料为异烟酸酰肼等基础化学品,通过涉及二硫化碳、溴乙烷和特定醛形成席夫碱的步骤进行。这些合成的化合物,包括5-乙基-4-[(2-吡啶亚甲基)氨基]-4H-1,2,4-三唑-3-硫醇的衍生物,已对其抗菌性能进行了广泛的研究。例如,新型1,2,4-三唑的创建及其抗菌活性的评估表明,合成的化合物对各种微生物菌株表现出显着的功效。这意味着在开发新型抗菌剂方面的潜在应用 (Bayrak 等人,2009)。

缓蚀

另一条研究途径探索了该化合物的衍生物作为酸性环境中金属的有效缓蚀剂。例如,源自吡啶基取代三唑的席夫碱,包括5-乙基-4-[(2-吡啶亚甲基)氨基]-4H-1,2,4-三唑-3-硫醇的类似物,已被研究其在盐酸溶液中保护低碳钢免受腐蚀的能力。这些研究突出了该化合物在腐蚀阻力至关重要的工业应用中的潜力 (Ansari 等人,2014)。

材料科学和光电子学

在材料科学中,5-乙基-4-[(2-吡啶亚甲基)氨基]-4H-1,2,4-三唑-3-硫醇的衍生物已被合成并表征其物理性质,例如发光和非线性光学性质。这些特性对于光电子学应用和开发具有特定光物理特性的新材料至关重要。研究表明,某些合成的化合物表现出有希望的发光特性和显着的非线性光学行为,表明它们可用于制造先进的光子器件 (Nadeem 等人,2017)。

作用机制

未来方向

属性

IUPAC Name |

3-ethyl-4-[(E)-pyridin-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5S/c1-2-9-13-14-10(16)15(9)12-7-8-5-3-4-6-11-8/h3-7H,2H2,1H3,(H,14,16)/b12-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPRIGUHDSBGQJQ-KPKJPENVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NNC(=S)N1N=CC2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NNC(=S)N1/N=C/C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47197722 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-benzyl-3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5503095.png)

![2-ethyl-N-(2-furylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5503098.png)

![N-{rel-(3R,4S)-1-[(2-amino-3-pyridinyl)methyl]-4-cyclopropyl-3-pyrrolidinyl}tetrahydro-2H-pyran-4-carboxamide dihydrochloride](/img/structure/B5503111.png)

![methyl {2-[2-(4-chlorobenzyl)-3-oxo-2,8-diazaspiro[4.5]dec-8-yl]-2-oxoethyl}carbamate](/img/structure/B5503118.png)

![1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol](/img/structure/B5503148.png)

![(3R*,4R*)-3-cyclopropyl-1-[(4'-fluorobiphenyl-3-yl)carbonyl]-4-methylpyrrolidin-3-ol](/img/structure/B5503153.png)

![[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amine 2,3-dihydroxysuccinate (salt)](/img/structure/B5503164.png)

![2-[4-(4-methylbenzoyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B5503175.png)

![2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B5503178.png)

![4-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}morpholine](/img/structure/B5503200.png)